molecular formula C24H44N4O8 B12297346 Methyl trans-3-((tert-butoxycarbonyl)amino)piperidine-2-carboxylate

Methyl trans-3-((tert-butoxycarbonyl)amino)piperidine-2-carboxylate

Cat. No.: B12297346
M. Wt: 516.6 g/mol
InChI Key: QZIAPYJDXPTNGY-MFBWXLJUSA-N
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Description

Methyl trans-3-((tert-butoxycarbonyl)amino)piperidine-2-carboxylate is a chemical compound that belongs to the class of piperidine derivatives It is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group attached to the amino group, which is commonly used in organic synthesis to protect amines from unwanted reactions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl trans-3-((tert-butoxycarbonyl)amino)piperidine-2-carboxylate typically involves the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through various methods, including the reduction of pyridine derivatives or the cyclization of appropriate precursors.

    Introduction of the Boc Protecting Group: The amino group on the piperidine ring is protected by reacting it with tert-butoxycarbonyl chloride (Boc-Cl) in the presence of a base such as triethylamine.

    Esterification: The carboxylic acid group is esterified using methanol and a suitable catalyst, such as sulfuric acid or hydrochloric acid, to form the methyl ester.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

Methyl trans-3-((tert-butoxycarbonyl)amino)piperidine-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the Boc-protected amino group or the ester group, leading to the formation of substituted products.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as amines or alkoxides in the presence of a base.

Major Products Formed

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced derivatives with hydrogenated functional groups.

    Substitution: Substituted products with new functional groups replacing the original ones.

Scientific Research Applications

Methyl trans-3-((tert-butoxycarbonyl)amino)piperidine-2-carboxylate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: The compound can be used in the study of enzyme mechanisms and protein-ligand interactions.

    Medicine: It serves as a precursor for the development of drugs targeting various diseases.

    Industry: The compound is utilized in the production of fine chemicals and specialty materials.

Mechanism of Action

The mechanism of action of Methyl trans-3-((tert-butoxycarbonyl)amino)piperidine-2-carboxylate involves its interaction with specific molecular targets. The Boc protecting group can be selectively removed under acidic conditions, revealing the free amino group, which can then participate in various biochemical reactions. The piperidine ring structure allows the compound to interact with enzymes and receptors, modulating their activity and leading to desired biological effects.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2-((tert-butoxycarbonyl)amino)-3-hydroxy-3-phenylpropanoate
  • Methyl 2-((tert-butoxycarbonyl)amino)-3-hydroxy-3-phenylpropanoate (Threo (±))
  • tert-Butyloxycarbonyl-protected amino acid ionic liquids

Uniqueness

Methyl trans-3-((tert-butoxycarbonyl)amino)piperidine-2-carboxylate is unique due to its specific piperidine ring structure and the presence of both Boc-protected amino and ester functional groups. This combination of features allows for versatile chemical modifications and applications in various fields of research.

Properties

Molecular Formula

C24H44N4O8

Molecular Weight

516.6 g/mol

IUPAC Name

methyl (2S,3S)-3-[(2-methylpropan-2-yl)oxycarbonylamino]piperidine-2-carboxylate;methyl (2R,3R)-3-[(2-methylpropan-2-yl)oxycarbonylamino]piperidine-2-carboxylate

InChI

InChI=1S/2C12H22N2O4/c2*1-12(2,3)18-11(16)14-8-6-5-7-13-9(8)10(15)17-4/h2*8-9,13H,5-7H2,1-4H3,(H,14,16)/t2*8-,9-/m10/s1

InChI Key

QZIAPYJDXPTNGY-MFBWXLJUSA-N

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H]1CCCN[C@H]1C(=O)OC.CC(C)(C)OC(=O)N[C@H]1CCCN[C@@H]1C(=O)OC

Canonical SMILES

CC(C)(C)OC(=O)NC1CCCNC1C(=O)OC.CC(C)(C)OC(=O)NC1CCCNC1C(=O)OC

Origin of Product

United States

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